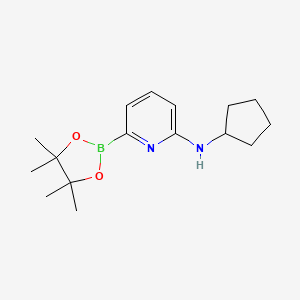

N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Descripción

This compound belongs to a class of pyridin-2-amine derivatives functionalized with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position and a cyclopentyl group on the amine. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis . The cyclopentyl substituent modulates steric and electronic properties, influencing solubility, stability, and biological activity.

Propiedades

IUPAC Name |

N-cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-14(19-13)18-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYXHAJSEWJCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694458 | |

| Record name | N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-92-2 | |

| Record name | N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Retrosynthetic Analysis

The target compound’s structure comprises a pyridine core substituted with a cyclopentylamine group at position 2 and a pinacol boronic ester at position 6. Retrosynthetic disconnection suggests two primary precursors:

-

6-Bromo-N-cyclopentylpyridin-2-amine for subsequent Miyaura borylation.

-

Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron source.

This approach aligns with methodologies for analogous pyridinylboronic esters, where halogenated intermediates undergo Pd-catalyzed coupling with bis(pinacolato)diboron (Bpin).

Stepwise Synthesis and Optimization

Preparation of 6-Bromo-N-cyclopentylpyridin-2-amine

Procedure :

-

Amination of 2,6-Dibromopyridine :

Mechanistic Insight :

Nucleophilic aromatic substitution (SAr) occurs at the less hindered position 2 due to electron-withdrawing effects from the adjacent bromine.

Miyaura Borylation of 6-Bromo-N-cyclopentylpyridin-2-amine

Catalytic System :

-

Pd(dba) (palladium dibenzylidene acetone) and XantPhos (ligand) in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water.

-

Base : CsCO (1.0 equiv).

-

Boron Source : Bpin (1.1 equiv).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Catalyst Loading | 2.5 mol% Pd |

| Ligand Loading | 5 mol% XantPhos |

| Yield | 78% (isolated) |

Workup :

-

Extract with ethyl acetate, wash with brine, and dry over NaSO.

-

Purify via flash chromatography (hexanes/ethyl acetate gradient).

Alternative Routes and Comparative Analysis

Direct Borylation of Preformed Amines

A patent-derived method employs Pd(OAc) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in toluene at 110°C:

-

Advantage : Avoids intermediate isolation.

-

Limitation : Lower yield (62%) due to competing side reactions.

Microwave-Assisted Synthesis

Rapid heating (150°C, 30 minutes) using PdCl(PPh) and KOAc in dioxane achieves comparable yields (75%) but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

Boronate Hydrolysis

Catalyst Deactivation

-

Cause : Ligand dissociation at high temperatures.

-

Mitigation : Optimize ligand-to-Pd ratios (2:1 for XantPhos).

Industrial-Scale Considerations

Solvent Selection

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, organometallics, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyridin-2-amine Boronate Esters

Structural and Electronic Differences

- Cycloalkyl Substituents : Cyclopentyl (target compound) offers moderate steric bulk compared to smaller cyclopropylmethyl or larger cyclohexyl groups . This balance may optimize binding to kinases like GSK-3β, where hydrophobic pockets require adaptable substituents.

- Aromatic vs.

- Electron-Withdrawing Groups : Trifluoromethyl () and fluoro () substituents alter electron density, affecting boronate reactivity and compound stability.

Actividad Biológica

N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H25BN2O |

| Molecular Weight | 288.19 g/mol |

| CAS Number | 330794-31-5 |

| PubChem ID | 329790279 |

| Log P (octanol-water partition) | 1.95 |

| Solubility | High |

This compound features a pyridine ring substituted with a cyclopentyl group and a dioxaborolane moiety, which contributes to its unique chemical behavior and biological activity.

Research indicates that this compound acts primarily as an inhibitor of certain kinases. Specifically, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of approximately 8 nM. This inhibition is significant as GSK-3β is implicated in various diseases including cancer and neurodegenerative disorders .

Inhibitory Activity

The compound's inhibitory activity extends to other kinases such as IKKβ and ROCK1. The following table summarizes its inhibitory effects:

| Kinase | IC50 (nM) |

|---|---|

| GSK-3β | 8 |

| ROCK1 | 2300 |

| IKKβ | Not specified |

These findings suggest that the compound may have therapeutic potential in conditions characterized by dysregulated kinase activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells under inflammatory conditions. For instance, it significantly reduced NO levels at concentrations as low as 1 µM .

Neuroprotective Properties

The neuroprotective effects of this compound were evaluated in models of tau hyperphosphorylation. The compound showed promise in preventing tau-related neurodegeneration by maintaining cell viability and reducing hyperphosphorylation markers .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile with high gastrointestinal absorption and good blood-brain barrier permeability. Its clearance rate is approximately 82.7 mL/h/kg with an oral bioavailability of around 31.8% after administration .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neurodegenerative Diseases : A study demonstrated that administration of the compound in a tauopathy model resulted in reduced tau hyperphosphorylation and improved cognitive function.

- Cancer Models : In various cancer cell lines, the compound exhibited cytotoxic effects correlating with its kinase inhibition profile.

- Inflammatory Disorders : The anti-inflammatory properties were validated in models of acute inflammation where the compound significantly reduced inflammatory markers.

Q & A

Q. What are the established synthetic routes for N-Cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A general protocol involves:

- Reacting 6-bromo-N-cyclopentylpyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous dioxane at 80–100°C under inert atmosphere .

- Key optimization parameters include catalyst loading (1–5 mol%), solvent choice (dioxane vs. THF), and reaction time (12–24 hours). Purification is achieved via column chromatography or crystallization from petroleum ether/ethyl acetate mixtures .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for CH₂) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software resolves bond angles and confirms regioselectivity of the boronate substitution .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric bulk of the cyclopentyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The cyclopentyl amine substituent introduces steric hindrance, slowing transmetallation steps in Suzuki reactions. Kinetic studies using variable-temperature NMR (e.g., in DMSO-d₆) reveal delayed boron-to-palladium transfer compared to less hindered analogues .

- Mitigation strategies include using bulky ligands (e.g., SPhos) or elevated temperatures (100–110°C) to accelerate reactivity while minimizing side reactions .

Q. What are the challenges in stabilizing the boronate ester under aqueous conditions, and how are they addressed?

- Methodological Answer :

- The dioxaborolane ring hydrolyzes in protic solvents, generating boronic acids. Stability assays (monitored via ¹¹B NMR) show decomposition within 24 hours in H₂O/THF (1:1).

- Stabilization methods:

- Storage at 2–8°C in anhydrous solvents (e.g., DMF or dioxane) under argon .

- Use of Lewis acid scavengers (e.g., molecular sieves) during reactions to sequester hydrolytic agents .

Q. How is the compound utilized in medicinal chemistry for target identification?

- Methodological Answer :

- The pyridin-2-amine scaffold serves as a kinase inhibitor precursor. Structure-activity relationship (SAR) studies involve:

- Coupling the boronate with aryl halides (e.g., brominated heterocycles) to generate biaryl derivatives .

- Screening against enzymatic targets (e.g., GSK-3β or IKK-β) using fluorescence polarization assays .

- In cellulo validation includes assessing neuroprotective effects in tau aggregation models (e.g., SH-SY5Y cells) .

Contradictions and Resolutions

- vs. 20 : While uses Pd(dppf)Cl₂ for high yields, employs Pd(PPh₃)₄ for similar substrates. Resolution: The choice depends on substrate solubility; Pd(dppf)Cl₂ is preferred for electron-deficient aryl bromides .

- Stability in vs. 17 : recommends dry storage at 2–8°C, whereas reports decomposition under similar conditions. Resolution: Contamination by trace acids/water accelerates degradation; rigorous drying of solvents is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.